molecular formula C16H15ClN2O2S B2704645 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2097909-88-9

1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2704645
CAS No.: 2097909-88-9
M. Wt: 334.82
InChI Key: GKSYURMNCZYKPZ-UHFFFAOYSA-N
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Description

This compound features a benzothiadiazole core (a bicyclic structure containing sulfur and nitrogen atoms) substituted with a 2-chlorophenylmethyl group at position 1 and a cyclopropyl group at position 3. Benzothiadiazole derivatives are widely studied for their biological activities, including antiviral, antitumor, and anti-inflammatory effects, as highlighted in .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-cyclopropyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c17-14-6-2-1-5-12(14)11-18-15-7-3-4-8-16(15)19(13-9-10-13)22(18,20)21/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSYURMNCZYKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₈ClN₃O₃S
  • Molecular Weight : 391.9 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The benzothiadiazole moiety is known for its ability to modulate biological pathways through inhibition or activation of specific proteins.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to be effective against a variety of fungi and bacteria. The mechanism involves disrupting the cell membrane integrity and inhibiting essential metabolic pathways in microbial cells.

MicroorganismActivityReference
Candida albicansInhibitory
Escherichia coliBactericidal
Staphylococcus aureusInhibitory

Antitumor Activity

In vitro studies have demonstrated that this compound possesses antitumor properties. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of the compound against Candida albicans showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests substantial potential for therapeutic applications in treating fungal infections.

Study 2: Cytotoxicity in Cancer Cells

In a recent experiment involving human breast cancer cell lines (MCF-7), the compound exhibited a dose-dependent cytotoxic effect with an IC50 value of 15 µM. The study highlighted its potential as a chemotherapeutic agent.

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiadiazole derivatives exhibit significant anticancer properties. Studies have demonstrated that compounds similar to 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can induce apoptosis in various cancer cell lines. For example:

  • Case Study : A study evaluated the cytotoxic effects of related benzothiadiazole derivatives on human breast cancer cells (MCF-7). Results showed a dose-dependent increase in apoptosis markers, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with microbial enzymes and disrupt cellular functions.

  • Case Study : In vitro tests revealed that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis .

Anti-inflammatory Effects

Benzothiadiazoles are known for their anti-inflammatory properties. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines.

  • Research Findings : In a controlled study, the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Photovoltaic Materials

The unique electronic properties of benzothiadiazole derivatives make them suitable for use in organic photovoltaic devices.

  • Application Example : Research has explored incorporating this compound into organic solar cells to enhance charge transport and improve efficiency. The results showed improved power conversion efficiency compared to traditional materials .

Sensor Development

Due to its ability to undergo reversible redox reactions, this compound can be utilized in sensor applications.

  • Case Study : A study developed a sensor for detecting heavy metals using a modified electrode with this compound. The sensor demonstrated high sensitivity and selectivity for lead ions in aqueous solutions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Benzothiadiazole Core : The initial step involves the condensation of appropriate thioketones with aromatic amines.
  • Cyclopropyl Substitution : Subsequent reactions introduce the cyclopropyl group through cyclopropanation techniques.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Core Structure) Key Substituents Biological Activities Physicochemical Properties References
Target Compound : Benzothiadiazole-2,2-dione 2-Chlorophenylmethyl, cyclopropyl Potential antiviral/antitumor (inferred from class) High polarity (sulfone group); possible hydrogen bonding N/A
6-Chloro-7-cyano-1,4,2-benzodithiazine () Chloro, cyano, hydroxybenzylidene, methylhydrazino Unspecified (likely antimicrobial due to dithiazine) High thermal stability (mp 314–315°C dec.); IR peaks: SO₂ (1330, 1160 cm⁻¹), C≡N (2235 cm⁻¹)
(2E)-Benzodioxol-imidazole derivative () 2-Chlorophenyl hydrazinecarboxamide, benzodioxol, imidazole Antifungal/antiviral (imidazole-based activity) Stereospecific (E-configuration confirmed via X-ray); stable crystalline form
Methylclonazepam (Benzodiazepin-2-one) () 2-Chlorophenyl, nitro, methyl CNS activity (e.g., anxiolytic) High purity (no impurities detected); nitro group may enhance lipophilicity
Benzothiazole-pyrazole () Fluoro, phenyl, aldehyde Antiviral, antitumor (benzothiazole class activity) Crystal structure with π–π interactions; planar pyrazole ring (dihedral angles <35°)
Benzodiazole-thiol () 2-Chlorophenylmethyl, methyl, thiol Antioxidant (thiol reactivity) Thiol group increases reactivity (e.g., disulfide formation); moderate lipophilicity

Structural Analysis

  • Core Diversity: The target compound’s benzothiadiazole core differs from benzodithiazine (), benzodiazepine (), and benzodiazole (). The sulfone group in the target compound contrasts with the thiol in and the nitro group in , affecting electronic properties and metabolic stability.

Physicochemical Properties

  • Crystal Packing : The benzothiazole-pyrazole () stabilizes via π–π and C–H···π interactions, which could inform formulation strategies for the target compound .

Q & A

Q. What are the recommended synthetic routes for preparing this benzothiadiazole derivative, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols:

  • Step 1: Formation of the benzothiadiazole core via cyclocondensation of substituted thiosemicarbazides with chlorinated precursors under reflux (e.g., POCl₃ as a catalyst at 90°C for 3 hours) .
  • Step 2: Introduction of the 2-chlorophenylmethyl group via nucleophilic substitution or Friedel-Crafts alkylation.
  • Step 3: Cyclopropane ring attachment using cyclopropanation reagents (e.g., Simmons-Smith conditions).
    Optimization Tips:
  • Monitor reaction progress with TLC/HPLC.
  • Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature to minimize side products .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR: Analyze aromatic proton environments (δ 7.2–8.1 ppm for chlorophenyl) and cyclopropane CH₂ groups (δ 1.2–1.5 ppm).
  • X-ray Diffraction: Resolve the benzothiadiazole core geometry and substituent orientations (e.g., dihedral angles between aromatic rings) .
  • Mass Spectrometry: Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the molecular formula .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer: Prioritize assays based on structural analogs:

  • Anticancer: MTT assay using cancer cell lines (e.g., IC₅₀ determination in breast or lung cancer models) .
  • Anti-inflammatory: COX-2 inhibition or TNF-α secretion assays in macrophage cultures .
  • Controls: Include known inhibitors (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates.

Q. How can researchers address solubility challenges during in vitro testing?

Methodological Answer:

  • Solvent Systems: Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes.
  • Purity Checks: Perform HPLC with UV detection (λ = 254 nm) to rule out aggregation artifacts .

Q. What pharmacological parameters should be prioritized in preclinical studies?

Methodological Answer:

  • Pharmacokinetics: Assess oral bioavailability (rodent models) and plasma half-life via LC-MS/MS.
  • Toxicity: Measure ALT/AST levels for hepatotoxicity and monitor weight changes in acute toxicity studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Methodological Answer: Conduct structure-activity relationship (SAR) studies:

  • Example: Replace the 2-chlorophenyl group with fluorophenyl (log P reduction from 3.1 to 2.7 enhances solubility but reduces membrane permeability).
  • Data Analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC₅₀ values .

Q. How should researchers resolve contradictions in biological data across studies?

Methodological Answer:

  • Source Analysis: Compare cell line specificity (e.g., HeLa vs. MCF-7 sensitivity).
  • Experimental Reproducibility: Validate protocols using reference compounds (e.g., tizanidine hydrochloride for anti-inflammatory assays) .
  • Meta-Analysis: Pool data from ≥3 independent studies to identify trends .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR) or HIV-1 protease (PDB: 1HPV).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How does the compound interact with cytochrome P450 enzymes?

Methodological Answer:

  • In Vitro Assays: Use human liver microsomes with CYP3A4/CYP2D6 probes (e.g., midazolam/dextromethorphan).
  • Metabolite ID: Employ UPLC-QTOF to detect hydroxylated or demethylated products .

Q. What analytical methods quantify degradation products under stressed conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (80°C), UV light, or acidic/alkaline hydrolysis.
  • LC-MS/MS: Monitor degradation pathways (e.g., cyclopropane ring opening at pH >10) and quantify impurities (<0.15% per ICH guidelines) .

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